4-Azido-L-phenylalanine (also known as pN3Phe or AzPhe) is a non-canonical amino acid (UAA) that does not occur naturally in biological systems. [, , , ] It is a derivative of the essential amino acid L-phenylalanine, with an azide group (-N3) replacing the hydrogen atom at the para position of the phenyl ring. [, , ] This unique azide functionality provides a handle for bioorthogonal chemical reactions, making 4-Azido-L-phenylalanine a valuable tool in various biochemical and biophysical research applications. [, , , , , , ]
Development of Safer Synthetic Routes: Given the explosive nature of 4-Azido-L-phenylalanine, research into safer and more efficient synthetic methods is crucial. [] Exploration of alternative synthetic pathways that minimize or eliminate the formation of hazardous intermediates will be essential for wider adoption of this valuable tool.
4-Azido-L-phenylalanine is synthesized from L-phenylalanine, a naturally occurring amino acid. The compound is classified as an unnatural amino acid due to its structural modification, which alters its chemical reactivity and physical properties compared to standard amino acids. Its molecular formula is , with a molecular weight of approximately 206.20 g/mol .
The synthesis of 4-Azido-L-phenylalanine has been explored through various methods, with a notable approach being a reliable, scalable, and chromatography-free process starting from L-phenylalanine. The key steps in the synthesis involve:
This synthesis method has been validated for efficiency, yielding high-purity 4-Azido-L-phenylalanine suitable for laboratory applications.
The molecular structure of 4-Azido-L-phenylalanine features:
The structural formula can be represented as follows:
The exact mass of the compound is approximately 206.08 g/mol, aligning closely with its molecular weight .
4-Azido-L-phenylalanine participates in several significant chemical reactions:
These reactions highlight the compound's utility in both synthetic chemistry and biological research.
The mechanism of action for 4-Azido-L-phenylalanine primarily revolves around its ability to form covalent bonds through its azido group. In click chemistry applications, the azide reacts with terminal alkynes to form 1,2,3-triazoles via a concerted mechanism facilitated by copper catalysts:
The efficiency and specificity of these reactions make 4-Azido-L-phenylalanine a powerful tool in chemical biology .
4-Azido-L-phenylalanine exhibits several notable physical and chemical properties:
Relevant data includes:
The applications of 4-Azido-L-phenylalanine are diverse and impactful:
The development of genetic code expansion (GCE) technologies enabled the precise incorporation of unnatural amino acids (UAAs) like 4-azido-L-phenylalanine (AzF) into proteins. Early breakthroughs began in the 1970s with chemoenzymatic tRNA misacylation, where chemically modified aminoacyl-tRNAs introduced UAAs in vitro [1]. A pivotal advance came in 1989 when Noren et al. established the amber stop codon suppression strategy, repurposing the UAG codon to site-specifically incorporate UAAs without competing with endogenous amino acids [5] . This approach was limited to cell-free systems until 2002, when Peter Schultz’s laboratory achieved the first live-cell incorporation of AzF in E. coli using an engineered *Methanocaldococcus jannaschii tyrosyl-tRNA synthetase/tRNACUA pair* [1] [7]. This orthogonal system exhibited minimal cross-reactivity with endogenous translational machinery, enabling efficient AzF encoding in response to UAG codons [5].
Subsequent engineering refined the efficiency and versatility of AzF incorporation. For example, Chatterjee et al. developed the pUltra plasmid system, allowing multisite incorporation of AzF alongside other UAAs (e.g., p-acetylphenylalanine) using mutually orthogonal tRNA/synthetase pairs [1]. Later innovations included genetically recoded organisms (GROs), where genomic removal of release factor 1 (RF1) eliminated competition with UAG termination, boosting AzF incorporation yields by >300% [7]. These milestones transformed AzF from a proof-of-concept tool into a cornerstone of modern protein engineering.
Table 1: Key Historical Developments Enabling AzF Incorporation
Year | Development | Significance |
---|---|---|
1989 | Amber codon suppression in vitro | Enabled site-specific UAA incorporation via UAG codons [5] |
2002 | Schultz’s orthogonal Mj TyrRS/tRNA pair | First live-cell incorporation of AzF in E. coli [1] |
2013 | pUltra plasmid system | Streamlined multisite UAA incorporation [1] |
2013 | RF1-knockout E. coli strains | Enhanced AzF yields by eliminating stop codon competition [7] |
AzF’s aryl azide moiety (–N3) confers exceptional utility in bioorthogonal chemistry. Its reactivity in Staudinger-Bertozzi ligations, Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC), and strain-promoted cycloadditions (SPAAC) enables precise post-translational protein modification under physiological conditions [2] [8]. For instance, Otting and coworkers leveraged AzF to site-specifically introduce multidentate ligands for paramagnetic lanthanide ions, enabling long-range structural analysis of proteins via NMR and EPR spectroscopy [3]. Similarly, Jones and colleagues photochemically crosslinked AzF-modified green fluorescent protein (GFP), altering its fluorescence profile for optogenetic applications [3] [8].
Beyond click chemistry, AzF serves as a vibrational reporter in infrared spectroscopy. The azide asymmetric stretch (~2110–2120 cm−1) exhibits distinct frequency shifts in hydrophobic (2110.7 cm−1) versus hydrophilic (2120.4 cm−1) environments, reporting on local protein solvation [8]. When incorporated into superfolder GFP (sfGFP) at position 149, the AzF absorption band blue-shifted to 2118.6 cm−1, indicating partial burial despite a solvent-exposed location—a finding corroborated by a 1.45 Å resolution X-ray structure showing the azide nestled against the β-barrel surface [8]. This dual functionality—bioorthogonal handle and spectroscopic probe—makes AzF indispensable for interrogating protein dynamics and interactions.
Table 2: Spectroscopic Properties of AzF in Proteins
Environment | Azide Asymmetric Stretch (cm−1) | Interpretation |
---|---|---|
Dimethyl sulfoxide (DMSO) | 2110.7 | Non-hydrogen-bonded azide [8] |
Water | 2120.4 | Hydrogen-bonded azide [8] |
sfGFP-149-AzF (aqueous) | 2118.6 | Partially solvated azide [8] |
AzF outperforms canonical amino acids and many UAAs in minimal steric perturbation, chemoselectivity, and functional versatility:
Challenges persist in synthesis scalability and cellular uptake. Traditional Ullmann-type azidation routes require hazardous diazonium intermediates, though recent chromatography-free methods improved yields [3]. Additionally, AzF’s membrane permeability is suboptimal; permeabilizing E. coli with organic solvents (e.g., isopropanol) increased incorporation efficiency by 40–60% by enhancing uptake [7].
Table 3: Comparing AzF with Natural Amino Acids and Other UAAs
Amino Acid | Molecular Volume (ų) | Key Functional Group | Unique Applications |
---|---|---|---|
Phenylalanine | 188 | Benzyl ring | None (baseline) |
Tyrosine | 203 | Phenol | Phosphorylation studies |
AzF | 214 | Aryl azide | Click chemistry, IR spectroscopy |
AePhe | 253 | Ethoxy-azide | Solvent-exposed click probes |
Compounds Mentioned
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